{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol
Overview
Description
{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol is an organic compound that features a pyrrolidine ring attached to a phenyl group through a propoxy linker, with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol typically involves the reaction of 3-(pyrrolidin-1-yl)propan-1-ol with a phenylmethanol derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol group, facilitating the nucleophilic substitution reaction with the phenylmethanol derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenyl ring .
Scientific Research Applications
{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets.
Industry: Used in the development of new materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of {3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group can interact with the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)propan-1-ol: A similar compound with a pyrrolidine ring and a propanol group.
4-(Pyrrolidin-1-yl)benzonitrile: Another compound featuring a pyrrolidine ring attached to a benzonitrile group.
Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and dione functional groups
Uniqueness
{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol is unique due to its specific combination of functional groups and structural features. The presence of both the pyrrolidine ring and the phenylmethanol moiety allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[3-(3-pyrrolidin-1-ylpropoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-12-13-5-3-6-14(11-13)17-10-4-9-15-7-1-2-8-15/h3,5-6,11,16H,1-2,4,7-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWYISFXDLOBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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